Cas no 159768-75-9 (Lobradimil)

Lobradimil structure
Lobradimil structure
상품 이름:Lobradimil
CAS 번호:159768-75-9
MF:C49H75N15O12S
메가와트:1098.27810883522
MDL:MFCD18782430
CID:65534
PubChem ID:6918284

Lobradimil 화학적 및 물리적 성질

이름 및 식별자

    • Lobradimil
    • (Hyp³,β-(2-thienyl)-Ala⁵,Tyr(Me)⁸-psi(CH₂NH)Arg⁹)-Bradykinin
    • (O-Hyp?00β-(2-thienyl)-Ala?00Tyr(Me)?-psi(CH?NH)Arg?)-Bradykinin
    • (Hyp3,b-(2-thienyl)-Ala5,Tyr(Me)8-()-Arg9)-Bradykinin
    • H-Arg-Pro-Hyp-Gly-b-(2-thienyl)-Ala-Ser-Pro-Tyr(Me)-()-Arg-OH
    • LabradiMil,LabrodiMil,RMP-7,LobradiMil
    • RMP 7
    • Bradykinin,3-(trans-4-hydroxy-L-proline)-5-[3-(2-thienyl)-L-alanine]-8-de-L-phenylalanine-9-[N2-[2-amino-3-(4-methoxyphenyl)propyl]-L-arginine]-,(S)-
    • 60: PN: WO03065997 SEQID: 90 unclaimed protein
    • A 7
    • A 7 (peptide)
    • Cereport
    • Labradimil
    • LabradiMil, LabrodiMil, RMP-7, LobradiMil
    • (Hyp3,beta-(2-thienyl)-Ala5,Tyr(Me)8-(R)-Arg9)-Bradykinin
    • H-Arg-Pro-Hyp-Gly-b-(2-thienyl)-Ala-Ser-Pro-Tyr(Me)-psi(CH2NH)Arg-OH
    • DRG-0182
    • Receptor mediated permeabilizer
    • 2MK663C346
    • (S-(R*,R*))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-N-(2-((4-(aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide
    • 159768-75-9
    • N2-((S)-2-(L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-L-prolinamido)-3-(p-methoxyphenyl)propyl)-L-arginine
    • HY-105155
    • [Hyp3,Thi5,4-Me-Tyr8psi(CH2-NH)Arg9]bradykinin
    • SCHEMBL411837
    • UNII-2MK663C346
    • Labradimil [USAN:INN]
    • L-Arginine, L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-L-prolyl-O-methyl-L-tyrosyl-psi(CH2-NH)-
    • L-Prolinamide, L-arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-, (S-(R*,R*))-
    • Labradimil [INN]
    • RMP 7;Cereport
    • (S-(R*,R*))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide
    • DB06549
    • N(sup 2)-((S)-2-(L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyglycyl-3-(2-thienyl)-L-alanyl-L-seryl-L-prolinamido)-3-(p-methoxyphenyl)propyl)-L-arginine
    • LABRADIMIL [USAN]
    • CHEMBL2105864
    • (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid
    • AKOS040748717
    • CS-0025139
    • RMP-7
    • GTPL672
    • Bradykinin, 3-(trans-4-hydroxy-L-proline)-5-(3-(2-thienyl)-L-alanine)-8-de-L-phenylalanine-9-(N2-(2-amino-3-(4-methoxyphenyl)propyl)-L-arginine)-, (S)-
    • Q27078449
    • N(SUP 2)2-((S)-2-(L-ARGINYL-L-PROLYL-TRANS-4-HYDROXY-L-PROLYGLYCYL-3-(2-THIENYL)-L-ALANYL-L-SERYL-L-PROLINAMIDO)-3-(P-METHOXYPHENYL)PROPYL)-L-ARGININE
    • (Hyp3,Thi5,4-Me-Tyr8psi(CH2-NH)Arg9)bradykinin
    • DA-48755
    • NSC950021
    • (Hyp3,beta-(2-thienyl)-Ala5,Tyr(Me)8-psi(CH2NH)Arg9)-Bradykinin trifluoroacetate salt
    • (2S)-2-(((2S)-2-(((2S)-1-((2S)-2-(((2S)-2-((2-(((2S,4R)-1-((2S)-1-((2S)-2-amino-5-(diaminomethylideneamino)pentanoyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carbonyl)amino)acetyl)amino)-3-thiophen-2-ylpropanoyl)amino)-3-hydroxypropanoyl)pyrrolidine-2-carbonyl)amino)-3-(4-methoxyphenyl)propyl)amino)-5-(diaminomethylideneamino)pentanoic acid
    • L-Prolinamide, L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1--carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-, (S-(R*,R*))
    • labradimilum
    • MDL: MFCD18782430
    • 인치: InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)
    • InChIKey: IDXCXSCCZNCXCL-UHFFFAOYSA-N
    • 미소: N/C(=N/CCCC(NCC(NC(C1CCCN1C(C(NC(C(CC1=CC=CS1)NC(CNC(C1CC(O)CN1C(C1CCCN1C(C(CCC/N=C(\N)/N)N)=O)=O)=O)=O)=O)CO)=O)=O)CC1C=CC(OC)=CC=1)C(=O)O)/N

계산된 속성

  • 정밀분자량: 1097.54000
  • 동위원소 질량: 1097.544034
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 13
  • 수소 결합 수용체 수량: 17
  • 중원자 수량: 77
  • 회전 가능한 화학 키 수량: 29
  • 복잡도: 2080
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 9
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 459
  • 소수점 매개변수 계산 참조값(XlogP): -5.8

실험적 성질

  • 밀도: 1.53
  • 비등점: °Cat760mmHg
  • 플래시 포인트: °C
  • 굴절률: 1.702
  • PSA: 454.41000
  • LogP: 0.79560

Lobradimil 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB545229-1 mg
(Hyp3,b-(2-thienyl)-Ala5,Tyr(Me)8-psi(CH2NH)Arg9)-Bradykinin Trifluoroacetate; .
159768-75-9
1mg
€440.00 2023-04-14
1PlusChem
1P00ANFT-10mg
Lobradimil
159768-75-9 99%
10mg
$2509.00 2024-06-20
TargetMol Chemicals
T27790-25mg
Labradimil
159768-75-9
25mg
¥ 10600 2024-07-24
1PlusChem
1P00ANFT-5mg
Lobradimil
159768-75-9 99%
5mg
$1582.00 2024-06-20
abcr
AB545229-1mg
(Hyp3,b-(2-thienyl)-Ala5,Tyr(Me)8-psi(CH2NH)Arg9)-Bradykinin Trifluoroacetate; .
159768-75-9
1mg
€467.30 2025-02-16
A2B Chem LLC
AE96137-5mg
Lobradimil
159768-75-9 99%
5mg
$1385.00 2024-04-20
A2B Chem LLC
AE96137-10mg
Lobradimil
159768-75-9 99%
10mg
$2195.00 2024-04-20
MedChemExpress
HY-105155-1mg
Lobradimil
159768-75-9 99.51%
1mg
¥4500 2024-04-19
A2B Chem LLC
AE96137-1mg
Lobradimil
159768-75-9 99%
1mg
$485.00 2024-04-20
1PlusChem
1P00ANFT-1mg
Lobradimil
159768-75-9 99%
1mg
$552.00 2024-06-20

Lobradimil 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:159768-75-9)Lobradimil
A1134261
순결:99%
재다:1mg
가격 ($):564.0